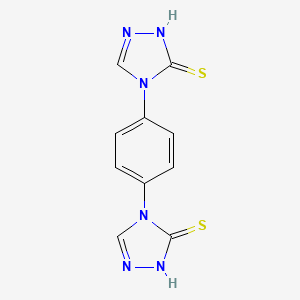
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- is a chemical compound with the molecular formula C17H22O3. It is a member of the class of organic compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a hydroxy group and a phenylmethoxy group attached to a decynone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a terminal alkyne with a suitable electrophile, followed by the introduction of the hydroxy and phenylmethoxy groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
On an industrial scale, the production of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions necessary for the synthesis of this compound. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbon-carbon triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon or Lindlar’s catalyst.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon, Lindlar’s catalyst in ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Conversion of the triple bond to a double or single bond.
Substitution: Replacement of the phenylmethoxy group with other functional groups.
Scientific Research Applications
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxy and phenylmethoxy groups can influence its binding affinity and specificity for these targets. Additionally, the alkyne moiety may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- can be compared with other similar compounds, such as:
6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)-: Differing in the position of the hydroxy group, which can affect its reactivity and biological activity.
6-Decyn-5-one, 1-hydroxy-9-(methoxy)-: Lacking the phenyl group, which can influence its chemical properties and applications.
6-Decyn-5-one, 1-hydroxy-9-(phenyl)-: Lacking the methoxy group, which can alter its solubility and reactivity.
The uniqueness of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
616240-06-3 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
1-hydroxy-9-phenylmethoxydec-6-yn-5-one |
InChI |
InChI=1S/C17H22O3/c1-15(20-14-16-9-3-2-4-10-16)8-7-12-17(19)11-5-6-13-18/h2-4,9-10,15,18H,5-6,8,11,13-14H2,1H3 |
InChI Key |
YZPDOWNGGFMOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#CC(=O)CCCCO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


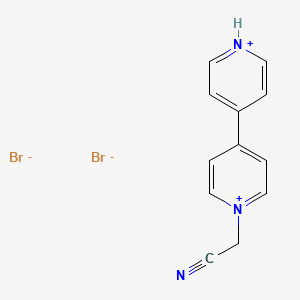
![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
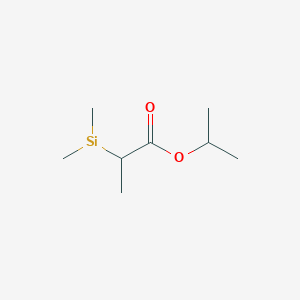
![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)
![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)

![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
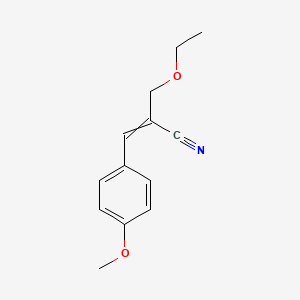
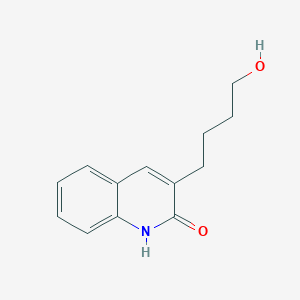
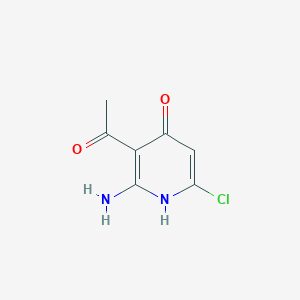
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)
